molecular formula C8H5BrO5 B12819820 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid

7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B12819820
M. Wt: 261.03 g/mol
InChI Key: ZKLYWGJPXJWCFA-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid: is a chemical compound with the molecular formula C8H5BrO5 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a benzo[d][1,3]dioxole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid typically involves the bromination of 1,3-benzodioxole-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions may include the use of bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of metal-organic frameworks (MOFs) and other coordination compounds .

Biology: In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features make it suitable for studying the effects of bromine substitution on biological activity .

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the bromine atom and hydroxyl group can influence the compound’s pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that require specific chemical functionalities .

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bromine atom can enhance the compound’s binding affinity to certain targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5BrO5

Molecular Weight

261.03 g/mol

IUPAC Name

7-bromo-4-hydroxy-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C8H5BrO5/c9-4-1-3(8(11)12)5(10)7-6(4)13-2-14-7/h1,10H,2H2,(H,11,12)

InChI Key

ZKLYWGJPXJWCFA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=C(C(=C2O1)O)C(=O)O)Br

Origin of Product

United States

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